S-Methyl octanethiosulfonate
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Overview
Description
S-Methyl octanethiosulfonate: is an organosulfur compound characterized by the presence of a thiosulfonate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Methyl octanethiosulfonate can be synthesized through the reaction of octanethiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the thiosulfonate group.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-Methyl octanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the thiosulfonate group to thiols.
Substitution: Nucleophilic substitution reactions can replace the thiosulfonate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted thiosulfonates.
Scientific Research Applications
Chemistry: S-Methyl octanethiosulfonate is used as a reagent in organic synthesis, particularly in the formation of thioethers and sulfonates. It serves as a building block for more complex molecules.
Biology: In biological research, this compound is used to study protein interactions and modifications. It can act as a cross-linking agent, helping to stabilize protein structures.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
S-Methyl octanethiosulfonate exerts its effects through the reactivity of the thiosulfonate group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The compound’s mechanism of action involves the modification of thiol groups in proteins, which can alter their function and stability.
Comparison with Similar Compounds
S-Methyl methanethiosulfonate: Similar in structure but with a shorter alkyl chain.
S-Ethyl octanethiosulfonate: Similar but with an ethyl group instead of a methyl group.
S-Propyl octanethiosulfonate: Similar but with a propyl group.
Uniqueness: S-Methyl octanethiosulfonate is unique due to its specific alkyl chain length, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where precise control over molecular interactions is required.
Properties
CAS No. |
7559-46-8 |
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Molecular Formula |
C9H20O2S2 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
1-methylsulfanylsulfonyloctane |
InChI |
InChI=1S/C9H20O2S2/c1-3-4-5-6-7-8-9-13(10,11)12-2/h3-9H2,1-2H3 |
InChI Key |
FFFFGWGAXPYMFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)SC |
Origin of Product |
United States |
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